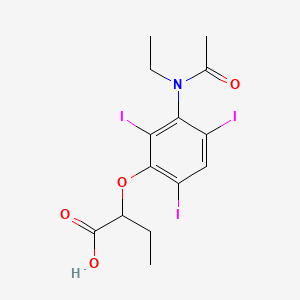

2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid

Description

Properties

CAS No. |

24340-16-7 |

|---|---|

Molecular Formula |

C14H16I3NO4 |

Molecular Weight |

642.99 g/mol |

IUPAC Name |

2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]butanoic acid |

InChI |

InChI=1S/C14H16I3NO4/c1-4-10(14(20)21)22-13-9(16)6-8(15)12(11(13)17)18(5-2)7(3)19/h6,10H,4-5H2,1-3H3,(H,20,21) |

InChI Key |

DNUASVBVGIYWCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)C)I)I |

Origin of Product |

United States |

Biological Activity

The compound 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid (CAS No. 24340-16-7) is a derivative of butyric acid characterized by the presence of a triiodophenoxy group and an N-ethylacetamido moiety. This compound has drawn attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular formula of this compound is with a molecular weight of approximately 642.99 g/mol. The compound features several notable physicochemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 642.99 g/mol |

| Density | 2.199 g/cm³ |

| Boiling Point | 628.7 °C |

| Refractive Index | 1.681 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 6 |

| LogP (Octanol-Water Partitioning) | 4.1 |

These properties suggest that the compound may exhibit significant lipophilicity, which can influence its bioavailability and interaction with biological membranes.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds structurally related to this compound. For instance, research on triazenyl indoles has demonstrated their efficacy as inhibitors of fungal fatty acid synthesis, which is crucial for the survival of pathogenic fungi such as Candida albicans . The structure-activity relationship (SAR) analysis indicated that modifications in the indole ring could enhance antifungal potency significantly.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on human cell lines. In comparative studies, analogs of related compounds exhibited increased cytotoxicity against human cancer cells. For example, a representative analog showed approximately two-fold higher potency against human 293T cancer cells compared to its parent compound . This suggests that structural modifications can lead to enhanced bioactivity and selectivity.

The mechanism through which this compound exerts its biological effects appears to involve disruption of key metabolic pathways in target organisms. The diazonium moiety generated from the cleavage of triazene linkages has been identified as a critical component for bioactivity . Furthermore, studies indicate that this compound may inhibit fatty acid synthesis by interfering with enzyme activity within the fungal cell .

Study on Antifungal Potency

A case study involving the evaluation of antifungal activity against C. albicans demonstrated that modifications to the chemical structure led to varying degrees of efficacy. The study utilized dose-response assays to quantify the potency of different analogs and established a correlation between structural features and biological activity .

Comparative Analysis with Other Compounds

In another investigation, the biological activity of this compound was compared with other known antifungal agents. Results indicated that while some compounds displayed superior activity, this particular compound maintained significant antifungal effects at specific concentrations .

Comparison with Similar Compounds

Phenobutiodil (2-(2,4,6-Triiodophenoxy)butyric Acid)

- Structure: Lacks the N-ethylacetamido group; instead, the triiodophenoxy group is directly attached to the butyric acid chain.

- Molecular Formula : C₁₀H₉I₃O₃ (MW: 557.89 g/mol) .

- Applications: Used in cholecystography (gallbladder imaging).

- Key Difference : Lower molecular weight and iodine content (≈68%) due to the absence of the acetamido substituent.

Sodium Salt of 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)-2-phenylacetic Acid

- Structure : Features an N-methylacetamido group (vs. N-ethyl), an ethoxy linker, and a phenylacetic acid moiety instead of butyric acid.

- Molecular Formula: C₁₆H₂₀I₃NO₅•Na (MW: 710.06 g/mol) .

- Properties : The sodium salt enhances water solubility, while the phenyl group increases lipophilicity. The N-methyl substitution may reduce metabolic resistance compared to N-ethyl derivatives.

- Toxicity: No direct data provided, but sodium salts of iodinated compounds often exhibit lower systemic toxicity due to improved excretion .

2-(3-Acetamido-2,4,6-triiodophenyl)butyric Acid

- Structure : Contains an acetamido group (without ethyl substitution) attached to the triiodophenyl ring.

- Molecular Formula: C₁₂H₁₂I₃NO₃ (MW: 598.95 g/mol) .

- Toxicity: LD₅₀ values for its sodium salt derivative (oral-mouse: 3700 mg/kg; intravenous-mouse: 750 mg/kg) suggest moderate toxicity, likely due to iodine release upon degradation. The absence of the ethyl group may accelerate metabolic deiodination compared to the target compound .

2-((3-(3-Acetamido-2,4,6-triiodophenoxy)propoxy)methyl)butyric Acid Sodium Salt

- Molecular Formula: C₁₆H₂₀I₃NO₅•Na (MW: 710.06 g/mol) .

- Toxicity Profile: Similar LD₅₀ values to the above sodium salt (oral: 3700 mg/kg; intravenous: 750 mg/kg). The extended propoxy chain may enhance renal clearance but reduce biliary excretion efficiency compared to the target compound’s shorter butyric acid chain .

Data Table: Key Properties of Compared Compounds

Critical Analysis of Structural Modifications

- N-Alkyl Substitution (Ethyl vs. Methyl vs. However, this may also elevate toxicity risks due to slower renal clearance .

- Chain Length and Linkers :

Butyric acid chains (4 carbons) balance solubility and tissue specificity. Ethoxy or propoxy linkers in analogs alter spatial configuration, affecting binding to plasma proteins and contrast efficacy . - Iodine Content: All compounds contain ≈63–68% iodine by mass, but structural variations influence iodine release kinetics and imaging clarity. Phenobutiodil’s simpler structure may allow faster iodine dissociation, reducing imaging duration .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid with high purity?

- Methodological Answer: Synthesis requires precise control of reaction temperature, solvent selection (e.g., ethyl acetate or other aprotic solvents), and reaction time to minimize side products. Post-synthesis purification via column chromatography or recrystallization is essential. Characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms structural integrity, as described for structurally analogous iodinated compounds .**

Q. Which analytical techniques are recommended for verifying the compound’s structural and chemical properties?

- Methodological Answer:

- 1H/13C NMR : Identifies proton and carbon environments, critical for confirming substitution patterns and iodine placement.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects trace impurities.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates functional groups like the amide and carboxylic acid moieties.

- Elemental Analysis : Confirms iodine content (critical for iodinated compounds). These methods are standard for structurally complex aromatic derivatives .**

Q. How should researchers handle solubility challenges during experimental workflows?

- Methodological Answer: Solubility in polar solvents (e.g., DMSO or ethanol) is often limited due to the compound’s iodinated aromatic core. Pre-experiment solubility screening under varying temperatures (e.g., 25°C to 60°C) and solvent mixtures (e.g., ethyl acetate/hexane) is advised. Sonication or mild heating may enhance dissolution without degrading the compound .**

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragmentation patterns)?

- Methodological Answer: Discrepancies may arise from residual solvents, isotopic interference (due to iodine’s natural isotopes), or stereochemical impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts.

- High-Resolution MS (HRMS) : Differentiates between isobaric species.

- Comparative Analysis : Cross-referencing with synthetic intermediates or computational modeling (e.g., DFT for predicted spectra). Contradictions in analogous compounds have been resolved using these approaches .**

Q. What experimental design principles optimize iodination efficiency while minimizing oxidative degradation?

- Methodological Answer:

- Factorial Design : Systematically test variables (e.g., iodine equivalents, reaction time, and temperature) to identify optimal conditions.

- Inert Atmosphere : Use nitrogen/argon to prevent iodine sublimation and oxidation.

- Low-Temperature Iodination : Reduces side reactions; for example, −10°C to 0°C for electrophilic substitution.

- Real-Time Monitoring : UV-Vis or inline FTIR tracks iodine incorporation. Similar strategies are documented for iodinated acetamide derivatives .**

Q. What are the stability profiles of this compound under varying pH and storage conditions, and how do they impact experimental reproducibility?

- Methodological Answer: Stability studies should include:

- pH Stability Assays : Test degradation rates in buffers (pH 3–9) via HPLC. Iodinated compounds often show instability in alkaline conditions due to deiodination.

- Thermal Stability : Accelerated aging studies (e.g., 40°C for 72 hours) assess decomposition.

- Storage Recommendations : Store at 0°C–6°C in amber vials to prevent photodegradation, as suggested for iodinated butyric acid analogs .**

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Methodological Answer:

- Intermediate Purification : Ensure each synthetic step achieves >95% purity to avoid cumulative impurities.

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving iodinated intermediates.

- Yield Optimization : Use Design of Experiments (DoE) to identify critical yield-limiting steps. Case studies on similar multi-step syntheses highlight these strategies .**

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.